5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole
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Overview
Description
5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole is a complex organic compound that features an indole core structure substituted with a pyridinylmethylphenyl group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole typically involves multi-step organic reactionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific receptors or enzymes .
Comparison with Similar Compounds
5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole can be compared to other indole derivatives such as:
5-(4-Pyridinyl)-1,2,4-triazole: Known for its neuroprotective properties.
N-(pyridin-4-yl)pyridin-4-amine: Studied for its arrangement in layered structures.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-[4-(pyridin-4-ylmethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C20H16N2/c1-3-17(18-5-6-20-19(14-18)9-12-22-20)4-2-15(1)13-16-7-10-21-11-8-16/h1-12,14,22H,13H2 |
InChI Key |
VVBPUVXDCLUNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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